4-cyano-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

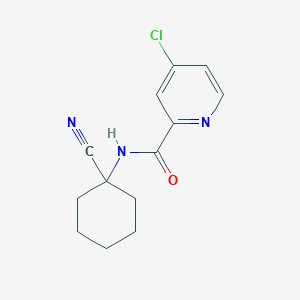

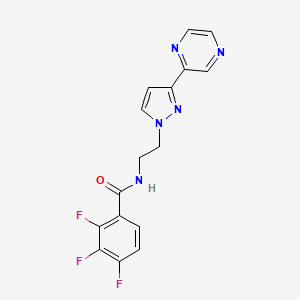

The compound “4-cyano-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains a cyano group (-CN), a hydroxytetrahydrofuran group, a benzenesulfonamide group, and a methyl group. These functional groups suggest that this compound may have interesting chemical properties .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds are known to participate in a variety of reactions. For example, cyanoacetohydrazides are used as precursors in reactions leading to the construction of heterocycles .科学研究应用

Heterocyclic Synthesis

The cyano and sulfonamide functional groups of this compound make it a valuable precursor for the synthesis of various heterocyclic compounds. These heterocycles are crucial in medicinal chemistry due to their presence in many biologically active molecules. The compound can undergo cyclocondensation reactions to form pyrrole derivatives, which are significant in pharmaceutical research .

Biological Activity

Derivatives of cyanoacetamide, which is structurally related to our compound, have been reported to exhibit diverse biological activities. This includes potential chemotherapeutic properties, making it an interesting target for biochemists looking to develop new drugs .

Photocatalytic Applications

The cyano and hydroxyl groups present in the compound can be functionalized on graphitic carbon nitride (g-C3N4) materials. These modified materials show enhanced photocatalytic activity for the removal of pollutants like nitrogen oxides (NOx) from the air, which is vital for environmental remediation .

Chemoselective Reactions

The compound can be used in chemoselective reactions to synthesize 4-cyanopyrazole and 5-aminopyrazole derivatives. These reactions are important for creating compounds with anti-diabetic, antiviral, anti-cancer, anti-inflammatory, antibacterial, and antifungal activities .

GABA Inhibitors

Some derivatives of the compound have been described as potent GABA (γ-aminobutyric acid) inhibitors with selectivity toward insect versus mammalian receptors. This application is particularly relevant in the development of safer insecticides that target insect pests without affecting mammals .

Corticotrophin-Releasing Factor Antagonists

The compound’s derivatives have also been reported as potent corticotrophin-releasing factor antagonists. These are explored for their potential use in treating stress-related disorders, as they can modulate the body’s stress response .

作用机制

Target of Action

It’s worth noting that sulfonamides, a class of compounds to which this molecule belongs, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase . These targets play crucial roles in various biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Mode of Action

Sulfonamides generally work by inhibiting the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid, a vital component for bacterial growth . By inhibiting this enzyme, sulfonamides prevent the bacteria from synthesizing folic acid, thereby inhibiting their growth .

Biochemical Pathways

As mentioned earlier, sulfonamides typically interfere with the folic acid synthesis pathway in bacteria, leading to their inability to grow and reproduce . The downstream effects of this inhibition can include the death of the bacteria or the prevention of infection spread.

Result of Action

The general result of sulfonamide action is the inhibition of bacterial growth, which can lead to the resolution of bacterial infections .

属性

IUPAC Name |

4-cyano-N-[(3-hydroxyoxolan-3-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4S/c13-7-10-1-3-11(4-2-10)19(16,17)14-8-12(15)5-6-18-9-12/h1-4,14-15H,5-6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXWIUJWQKRQDKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CNS(=O)(=O)C2=CC=C(C=C2)C#N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyano-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Fluorobenzyl)-8-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2854192.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2854197.png)

![N-(1-Cyanocyclohexyl)-2-[3-(4-fluorophenyl)-3-hydroxypyrrolidin-1-yl]acetamide](/img/structure/B2854199.png)

![N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2854207.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide](/img/structure/B2854208.png)

![N4-(4-methoxyphenyl)-N6-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2854212.png)